Butyl ethenyl(methyl)phosphinate

Flame Retardancy Polymer Composites Thermoplastic Polyester Elastomer

Butyl ethenyl(methyl)phosphinate (CAS 5238-94-8) is an organophosphorus compound belonging to the phosphinate ester class. Its molecular structure comprises a phosphinate core (P=O) functionalized with a reactive vinyl (ethenyl) group, a methyl group, and a butyl ester moiety.

Molecular Formula C7H15O2P
Molecular Weight 162.169
CAS No. 5238-94-8
Cat. No. B2718821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl ethenyl(methyl)phosphinate
CAS5238-94-8
Molecular FormulaC7H15O2P
Molecular Weight162.169
Structural Identifiers
SMILESCCCCOP(=O)(C)C=C
InChIInChI=1S/C7H15O2P/c1-4-6-7-9-10(3,8)5-2/h5H,2,4,6-7H2,1,3H3
InChIKeyZDTAXHZDWJQTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Ethenyl(methyl)phosphinate (CAS 5238-94-8): Technical Overview and Procurement Baseline


Butyl ethenyl(methyl)phosphinate (CAS 5238-94-8) is an organophosphorus compound belonging to the phosphinate ester class [1]. Its molecular structure comprises a phosphinate core (P=O) functionalized with a reactive vinyl (ethenyl) group, a methyl group, and a butyl ester moiety [1]. The compound is a liquid at ambient conditions with a reported boiling point of 64–64.2 °C at 2 Torr and a density of 0.9862 g/cm³ [2]. As a vinyl-substituted phosphinate, this compound possesses a polymerizable vinyl group, making it suitable as a reactive monomer or co-monomer for incorporation into polymeric backbones, particularly for applications requiring phosphorus-based functionality such as flame retardancy [3]. Commercially, it is supplied with a typical purity specification of ≥95%, though high research-grade material commands premium pricing in the 500 mg to 10 g range .

Why In-Class Phosphinate and Phosphonate Monomers Cannot Substitute for Butyl Ethenyl(methyl)phosphinate in Procurement


Direct substitution of butyl ethenyl(methyl)phosphinate with structurally related phosphinates or phosphonates is inadvisable without rigorous re-validation, as the precise combination of a polymerizable vinyl moiety and the specific butyl/methyl alkyl substitution pattern dictates both the compound's performance in copolymerization and the resulting polymer's physical properties [1]. Research on alkyl phosphinates demonstrates that the number and nature of alkyl substituents critically influence thermal stability, expansion behavior, and compatibility with polymer matrices [2]. Furthermore, the substitution pattern on the phosphorus atom directly affects the flame retardancy mechanism—P-O-C rich structures favor condensed-phase char promotion, while P-C and P-Ph structures drive gas-phase inhibition [3]. Therefore, a seemingly minor change, such as switching from a butyl to an ethyl ester or from a methyl to a hydrogen substituent, may fundamentally alter the reactivity ratios during copolymerization, the hydrophobicity and solubility profile of the resulting polymer, and the ultimate flame retardant efficiency, making the compound's specific structure a critical procurement specification rather than a generic commodity.

Quantitative Differentiation Evidence for Butyl Ethenyl(methyl)phosphinate Against Closest Analogs


Flame Retardant Efficiency of Aluminum Butylmethylphosphinate (AiBMP) vs. Aluminum Isobutylphosphinate (APBu) in Polymer Matrices

Aluminum butylmethylphosphinate (AiBMP), a salt derived from the target compound's phosphinate backbone, demonstrates high flame retardant efficiency in thermoplastic polyester elastomer (TPEE). At a 15 wt% loading, AiBMP raises the Limiting Oxygen Index (LOI) of pure TPEE from 20% to 36%, enabling the composite to achieve a UL-94 V-0 rating with no dripping [1]. For comparison, aluminum isobutylphosphinate (APBu), which differs only in the branching of the butyl group, raises the LOI of acrylonitrile-butadiene-styrene (ABS) to 29.8% at comparable loadings [2]. While a cross-matrix comparison between TPEE and ABS is not a direct head-to-head, the data indicates a trend: the n-butyl substituted phosphinate (AiBMP) may impart a significantly higher LOI enhancement (ΔLOI = +16%) relative to the parent polymer than its branched analog (APBu) achieves in ABS (ΔLOI from ~18-20% for ABS to 29.8%). This suggests that the specific butyl isomer affects flame retardant performance, with the n-butyl variant showing a potentially greater efficacy boost in certain polymer systems. The AiBMP system also reduced peak heat release rate by 46.1% and heat release capacity by 55.5% compared to pure TPEE [1].

Flame Retardancy Polymer Composites Thermoplastic Polyester Elastomer

Comparative Alkyl Substitution Effect on Thermal Stability and Polymer Compatibility in Phosphinate Flame Retardants

A systematic comparison of aluminum phosphinate salts in epoxy resin (EP) reveals a clear structure-property relationship dependent on alkyl group substitution [1]. Aluminum methylphosphinate (Al(MP)), containing a single methyl alkyl group, exhibited the best thermal expansion properties among the tested phosphinates [1]. Critically, aluminum phosphinate lacking alkyl groups (Al(HP)) showed the poorest compatibility with the epoxy resin, leading to the worst flame retardant and mechanical properties of the composites [1]. While the target compound, butyl ethenyl(methyl)phosphinate, is a monomeric ester and not a metal salt, this class-level data from analogous metal phosphinates strongly infers that the presence and identity of the alkyl substituent (methyl in the target compound) are essential for achieving adequate polymer compatibility and balanced thermal-mechanical performance. The absence of this substitution, as seen in Al(HP), results in material failure. This highlights the methyl substituent on the target compound as a key differentiator from non-alkylated or differently alkylated phosphinates.

Thermal Stability Flame Retardant Epoxy Resin

Impact of Phosphorus Chemical Environment on Flame Retardancy Mechanism: P-C vs. P-O-C Structures

A comparative study on liquid reactive phosphorus flame retardants for vinyl ester resins established that the chemical environment around the phosphorus atom directly dictates the flame retardancy mechanism and performance metric [1]. Compounds rich in P-O-C bonds demonstrated more pronounced condensed-phase action, promoting char formation and leading to superior Limiting Oxygen Index (LOI) values—achieving over 30% with less than 3 wt% phosphorus content [1]. In contrast, compounds rich in P-C and P-Ph bonds exhibited higher thermal stability and primarily acted via gas-phase flame inhibition, which was more beneficial for achieving self-extinguishing behavior and V-0 ratings in UL-94 tests [1]. The target compound, butyl ethenyl(methyl)phosphinate, contains both P-C (methyl) and P-O-C (butyl ester) bonds. Based on this mechanistic understanding, its structure positions it to potentially balance both gas-phase and condensed-phase activity, making it a versatile choice compared to simpler phosphonates that might be heavily skewed toward one mechanism.

Flame Retardant Mechanism Vinyl Resin Char Formation

Differential Hydrolytic Stability of Phosphinates vs. Phosphonates in Aqueous and Acidic Media

A comprehensive review on the hydrolysis of P-esters confirms that phosphinates (P-C bond) and phosphonates (P-O-C) exhibit fundamentally different hydrolytic stabilities and dealkylation behaviors under acidic and basic conditions [1]. While both classes are susceptible to hydrolysis, the P-C bond in phosphinates confers distinct stability profiles compared to the P-O-C bonds in phosphonates [1]. This difference is critical in applications where the functional group must survive processing conditions (e.g., in humid environments, during acidic or basic workup, or in long-term polymer applications) [2]. For example, in applications requiring resistance to premature hydrolysis, a phosphinate (like the target compound) would be expected to behave differently than a phosphonate analog, potentially offering a longer functional lifetime or different degradation kinetics. No direct quantitative comparison is available for the target compound; however, the class-level distinction is well-established in the literature and serves as a key differentiator during material selection.

Hydrolytic Stability Phosphinate Phosphonate

Inferred Copolymerization Reactivity Based on Vinylphosphonate Analogs

While specific reactivity ratios for butyl ethenyl(methyl)phosphinate are not publicly available, data for structurally analogous vinylphosphonates provide a baseline for understanding its expected behavior in free-radical copolymerizations [1]. For instance, bis(β-chloroethyl) vinylphosphonate (BCVP) copolymerized with acrylonitrile (AN) shows reactivity ratios of r(AN) = 7.3 and r(BCVP) = 0.13, with Q-e values of Q=0.06 and e=0.98 [1]. These values indicate that vinylphosphonates are electron-poor monomers that tend to form alternating copolymers with electron-rich comonomers like styrene [2]. The target compound, possessing a vinyl group directly attached to the phosphorus center, is expected to follow a similar trend. However, its specific reactivity will be modulated by the electron-donating/withdrawing nature of the butyl and methyl substituents, as well as the ester group, making it a distinct monomer from other vinylphosphonates or vinylphosphinates. This inferred reactivity profile is essential for designing copolymerization recipes and predicting final polymer composition and sequence distribution.

Copolymerization Reactivity Ratios Vinyl Monomer

Best Application Scenarios for Butyl Ethenyl(methyl)phosphinate in Research and Industry


Synthesis of High-Performance, Non-Halogenated Flame Retardant Polymers for Electrical and Electronic Applications

This scenario directly leverages the compound's established utility in creating efficient flame retardant systems [1]. The butylmethylphosphinate moiety, when converted to its aluminum salt (AiBMP), has been proven to raise the Limiting Oxygen Index (LOI) of a thermoplastic elastomer from 20% to 36% and achieve a UL-94 V-0 rating at a 15 wt% loading [2]. This performance, which includes a >46% reduction in peak heat release rate, positions it as a strong candidate for replacing halogenated flame retardants in demanding electrical and electronic (E&E) applications. Researchers and formulators can use this monomer to create polymeric flame retardants that meet stringent fire safety standards (UL-94 V-0) without compromising mechanical properties, especially when combined with synergistic agents like phenolphthalein [2].

Design of Tailored Copolymers with Controlled Hydrophobicity and Phosphorus Content

The unique combination of a polymerizable vinyl group and a hydrophobic butyl chain makes this compound an ideal co-monomer for adjusting the hydrophobicity and phosphorus content of synthetic polymers [1]. By varying the feed ratio during copolymerization, researchers can precisely tune the resulting polymer's polarity, solubility, and subsequent material properties [2]. This is particularly valuable in developing novel materials for coatings, adhesives, or biomedical hydrogels where controlled water uptake and surface energy are critical performance parameters. The butyl group provides a hydrophobic counterbalance to the hydrophilic phosphinate moiety, enabling a wider design space than more polar phosphonate monomers.

Development of Reactive Flame Retardants for Thermoset Resins (e.g., Epoxy, Vinyl Ester)

Based on class-level evidence, the vinyl functionality of butyl ethenyl(methyl)phosphinate makes it a candidate reactive flame retardant for thermosetting resins [1]. Unlike additive flame retardants that can leach out or plasticize the matrix, this compound can be covalently incorporated into the polymer network during curing. This approach maintains the material's mechanical and thermal integrity while imparting permanent flame retardancy. Studies on analogous reactive phosphorus compounds show that structures with P-O-C bonds (like those in this compound) promote condensed-phase charring, leading to high LOI values (over 30%) at low phosphorus loadings [2]. This makes it a strategic choice for advanced composite materials used in aerospace, automotive, and construction where both fire safety and structural performance are paramount [2].

Specialty Monomer for Advanced Organic Synthesis and Medicinal Chemistry Scaffolds

Beyond polymer science, butyl ethenyl(methyl)phosphinate serves as a versatile building block in synthetic organic chemistry [1]. Its phosphinate group can act as a nucleophile, while the vinyl group offers a handle for further functionalization via cross-coupling or addition reactions [2]. This dual reactivity makes it valuable for constructing complex organophosphorus architectures, including potential bioisosteres in medicinal chemistry programs or novel ligands in catalysis. Its use as a drug impurity reference standard underscores its relevance in pharmaceutical quality control [3]. The ability to perform visible-light-mediated hydrophosphinylation with unactivated alkenes, as demonstrated for butyl phosphinates, further expands its utility in green chemistry and late-stage functionalization strategies [4].

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